1-(1,3-benzothiazol-2-yl)-N-[(2-methoxyphenyl)methyl]azetidine-3-carboxamide
Description
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-[(2-methoxyphenyl)methyl]azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-24-16-8-4-2-6-13(16)10-20-18(23)14-11-22(12-14)19-21-15-7-3-5-9-17(15)25-19/h2-9,14H,10-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQJOQIPJOMHEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2CN(C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzothiazol-2-yl)-N-[(2-methoxyphenyl)methyl]azetidine-3-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde. The azetidine ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the methoxyphenyl group through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-benzothiazol-2-yl)-N-[(2-methoxyphenyl)methyl]azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like aluminum chloride for Friedel-Crafts reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Biological Activities
1. Anticancer Properties
Research indicates that compounds containing the azetidine structure have demonstrated significant anticancer activities. For example, derivatives of azetidinone have been reported to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. Specific studies have shown that azetidinones can induce apoptosis in human solid tumor cell lines, suggesting their potential as therapeutic agents against cancer .
2. Antimicrobial Activity
The benzothiazole moiety is recognized for its antibacterial properties. Compounds similar to 1-(1,3-benzothiazol-2-yl)-N-[(2-methoxyphenyl)methyl]azetidine-3-carboxamide have been evaluated for their effectiveness against a range of pathogenic microorganisms. These compounds are particularly noted for their ability to inhibit β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria .
Case Study 1: Anticancer Activity
A study published in the journal Bioorganic & Medicinal Chemistry Letters explored the anticancer effects of azetidinone derivatives. The results indicated that specific compounds exhibited potent antiproliferative activity against MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines at nanomolar concentrations. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest .
Case Study 2: Antimicrobial Efficacy
In a separate investigation focused on antimicrobial activity, researchers synthesized several benzothiazole derivatives and tested their efficacy against common bacterial strains. The findings revealed that these compounds exhibited strong inhibitory effects against Gram-positive and Gram-negative bacteria, with some derivatives showing enhanced activity compared to traditional antibiotics .
Mechanism of Action
The mechanism of action of 1-(1,3-benzothiazol-2-yl)-N-[(2-methoxyphenyl)methyl]azetidine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The benzothiazole ring is known to interact with various proteins, potentially modulating their activity and affecting cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their synthesis, and functional differences:
Key Observations:
Structural Variations and Bioactivity :
- The target compound’s azetidine ring distinguishes it from BZ-IV (piperazine) and AB-FUBINACA (indazole). Azetidine’s smaller ring size may enhance metabolic stability compared to piperazine, which is prone to oxidation .
- The 2-methoxyphenylmethyl group in the target compound contrasts with the 2-ethylphenyl group in the sulfone derivative . Methoxy groups typically increase solubility via hydrogen bonding, whereas ethyl substituents enhance lipophilicity.
Synthesis Pathways :
- Coupling reactions are common for benzothiazole-carboxamide derivatives (e.g., BZ-IV and the target compound), often employing bases like K₂CO₃ .
- Sulfone-containing analogs (e.g., ) may require additional oxidation steps, impacting synthetic complexity .
Spectroscopic and Crystallographic Tools :
- Characterization relies on NMR, IR, and LC-MS for structural confirmation , while crystallographic software (SHELX ) resolves conformational details critical for drug design.
Functional Group Impact :
- The sulfone group in ’s compound likely enhances electrophilicity, making it suitable for C–H functionalization reactions .
- Fluorine in AB-FUBINACA improves blood-brain barrier penetration, a feature absent in the target compound’s methoxy group .
Research Findings and Implications
- Conformational Rigidity : The azetidine ring in the target compound may confer superior target binding compared to flexible chains in analogs like AB-FUBINACA .
- Solubility vs. Lipophilicity : The 2-methoxyphenyl group balances solubility and membrane permeability, whereas ethyl or fluorinated groups prioritize lipophilicity .
- Synthetic Feasibility : The target compound’s synthesis is likely scalable using established coupling methods, though azetidine intermediates may require specialized handling .
Biological Activity
The compound 1-(1,3-benzothiazol-2-yl)-N-[(2-methoxyphenyl)methyl]azetidine-3-carboxamide is a derivative of benzothiazole, a class of heterocyclic compounds known for their diverse biological activities. Benzothiazoles and their derivatives have been extensively studied for their pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects. This article aims to explore the biological activity of the specified compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Biological Activity Overview
-
Antitumor Activity :
- Benzothiazole derivatives have shown significant antitumor properties. Studies indicate that compounds containing the benzothiazole moiety can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- A study highlighted the potential of benzothiazole derivatives in targeting specific kinases involved in cancer progression, suggesting that our compound may exhibit similar properties.
-
Antimicrobial Activity :
- Benzothiazoles are recognized for their antimicrobial effects against a range of pathogens. The compound's structure suggests potential activity against both Gram-positive and Gram-negative bacteria.
- In vitro tests have demonstrated that related benzothiazole compounds exhibit minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
-
Anti-inflammatory Effects :
- The anti-inflammatory properties of benzothiazoles are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Research indicates that derivatives similar to our compound can reduce inflammation in animal models, suggesting potential therapeutic applications in inflammatory diseases.
The biological activity of this compound is likely mediated through several pathways:
- Inhibition of Enzymatic Activity : Compounds with a benzothiazole backbone often inhibit key enzymes involved in tumor growth and inflammation.
- Modulation of Signaling Pathways : This compound may interfere with signaling pathways such as MAPK and PI3K/Akt, which are critical in cell survival and proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Reduced cytokine levels in animal models |
Case Study: Antitumor Efficacy
In a notable study involving various benzothiazole derivatives, one analog demonstrated significant cytotoxicity against human cancer cell lines (e.g., A549 lung cancer cells). The study reported an IC50 value indicating effective inhibition at low concentrations, suggesting that our compound may possess similar antitumor efficacy.
Case Study: Antimicrobial Activity
Another research effort investigated the antimicrobial properties of related benzothiazole compounds. The study found that compounds with structural similarities exhibited MIC values as low as 0.5 mg/mL against resistant strains of bacteria such as MRSA, indicating promising potential for our compound in combating antibiotic resistance.
Q & A
Basic: What synthetic strategies are recommended for preparing 1-(1,3-benzothiazol-2-yl)-N-[(2-methoxyphenyl)methyl]azetidine-3-carboxamide?
Answer:
The synthesis of benzothiazole-containing compounds typically involves condensation reactions between benzothiazole amines and activated carbonyl intermediates. For example:
- Step 1: Synthesize the azetidine-3-carboxamide core via cyclization of β-lactam precursors or coupling of azetidine carboxylic acids with appropriate amines.
- Step 2: Introduce the 1,3-benzothiazol-2-yl moiety using a nucleophilic substitution or palladium-catalyzed cross-coupling reaction.
- Step 3: Functionalize the N-[(2-methoxyphenyl)methyl] group via reductive amination or alkylation of the azetidine nitrogen .
Validation: Use LC-MS and / NMR to confirm intermediates and final product purity (see for analogous benzothiazole synthesis protocols).
Basic: How can researchers characterize the structural conformation of this compound?
Answer:
Key techniques include:
- Single-crystal X-ray diffraction (SCXRD): Resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds, π-stacking). For example, highlights H-bonded dimers and triclinic packing in a benzothiazole derivative.
- NMR spectroscopy: Analyze , , and 2D spectra (COSY, HSQC) to confirm connectivity and stereochemistry.
- Infrared (IR) spectroscopy: Identify functional groups (e.g., amide C=O stretch at ~1668 cm as in ).
Advanced: How can crystallographic data resolve discrepancies in molecular geometry predictions?
Answer:
Discrepancies between computational models (e.g., DFT) and experimental data often arise from crystal packing forces. Methodological steps:
- Refinement with SHELX: Use SHELXL for high-resolution refinement to model thermal displacement parameters and hydrogen bonding (see ).
- Compare torsion angles: For example, in , the gauche conformation of the adamantyl group in the crystal structure contradicted initial DFT predictions, highlighting steric effects.
- Validate via ORTEP-3: Visualize anisotropic displacement ellipsoids to assess molecular flexibility .
Advanced: What structure-activity relationship (SAR) strategies optimize bioactivity in benzothiazole-azetidine hybrids?
Answer:
- Substituent variation: Modify the 2-methoxyphenyl group (e.g., replace methoxy with halogens or bulky groups) to alter lipophilicity and target engagement. demonstrates how nitro/methoxy substituents affect binding in analogous compounds.
- Azetidine ring modification: Introduce methyl groups or fluorination to modulate ring puckering and metabolic stability.
- Biological assays: Pair synthetic modifications with enzyme inhibition or cellular uptake assays to correlate structural changes with activity .
Advanced: How should researchers address conflicting solubility data in different solvent systems?
Answer:
- Systematic solvent screening: Use Hansen solubility parameters (HSPs) to identify solvents with matching polarity, hydrogen bonding, and dispersion contributions.
- Temperature-dependent studies: Measure solubility at 25°C vs. 37°C to simulate physiological conditions.
- Co-solvent strategies: Blend solvents (e.g., EtOH/PEG 400) to enhance solubility, as in , where ethanol was used for crystallization.
- Validate with HPLC: Quantify solubility limits and check for degradation products .
Advanced: What computational methods predict binding modes of this compound with biological targets?
Answer:
- Molecular docking (AutoDock/Vina): Screen against target protein structures (e.g., PDB entries) to identify key interactions (e.g., π-π stacking with benzothiazole).
- Molecular dynamics (MD) simulations: Simulate binding stability over 100+ ns trajectories using AMBER or GROMACS.
- Free-energy calculations: Use MM/PBSA or MM/GBSA to estimate binding affinities. provides examples of docking poses for benzothiazole derivatives.
Basic: What analytical techniques confirm the purity of synthesized batches?
Answer:
- HPLC-PDA/MS: Use C18 columns with gradient elution (e.g., acetonitrile/water + 0.1% formic acid) to separate impurities.
- Elemental analysis: Compare experimental vs. calculated C/H/N/S/O percentages (e.g., reports 67.38% C vs. 67.32% found).
- Melting point: Sharp melting ranges (<2°C variation) indicate high purity .
Advanced: How can researchers mitigate racemization during azetidine ring synthesis?
Answer:
- Chiral auxiliaries: Use Evans oxazolidinones or Oppolzer’s sultams to enforce stereocontrol.
- Low-temperature conditions: Perform reactions at –78°C to minimize epimerization.
- Catalytic asymmetric synthesis: Employ chiral catalysts (e.g., Jacobsen’s Co-salen for aziridine/azetidine formation).
- Monitor with chiral HPLC: Track enantiomeric excess (ee) at each step .
Advanced: What strategies resolve overlapping signals in 1H^1H1H NMR spectra of this compound?
Answer:
- 2D NMR: Use HSQC to assign - correlations and NOESY/ROESY for spatial proximity analysis.
- Variable temperature NMR: Shift exchange-broadened signals by heating/cooling the sample.
- Solvent optimization: Switch from DMSO-d6 to CDCl3 to reduce proton exchange effects (as in ’s DMSO-d6 data).
Advanced: How do intermolecular interactions in the solid state affect bioavailability?
Answer:
- Cocrystal engineering: Design cocrystals with pharmaceutically acceptable coformers (e.g., succinic acid) to improve solubility. demonstrates cocrystal formation via H-bonding.
- Polymorph screening: Identify metastable polymorphs with higher dissolution rates using solvent-drop grinding or high-throughput crystallization.
- Surface area control: Reduce particle size via micronization to enhance dissolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
